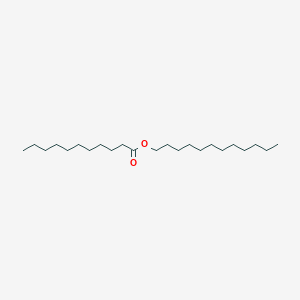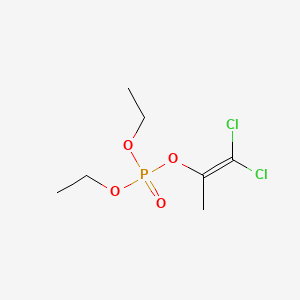
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes both chlorine and phosphorus atoms, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene typically involves the reaction of 1,1-dichloro-2-propanone with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the product.
Analyse Chemischer Reaktionen
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into simpler organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene exerts its effects involves the interaction of its phosphorus atom with various molecular targets. This interaction can lead to the inhibition of enzymes that are crucial for biological processes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are essential for regulating cellular activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene include:
1,1-Dichloro-2-propanone: A simpler compound with similar reactivity but lacking the phosphorus atom.
Diethyl phosphite: A related organophosphorus compound used in similar synthetic applications.
1,1-Dichloroacetone: Another chlorinated ketone with comparable chemical properties. The uniqueness of this compound lies in its combined chlorine and phosphorus functionalities, which provide a broader range of reactivity and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
40806-08-4 |
|---|---|
Molekularformel |
C7H13Cl2O4P |
Molekulargewicht |
263.05 g/mol |
IUPAC-Name |
1,1-dichloroprop-1-en-2-yl diethyl phosphate |
InChI |
InChI=1S/C7H13Cl2O4P/c1-4-11-14(10,12-5-2)13-6(3)7(8)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
SSCSXSIFBIOADB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


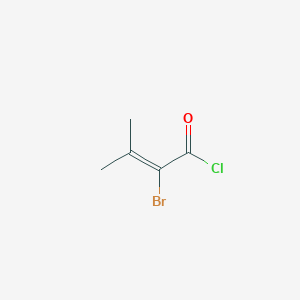
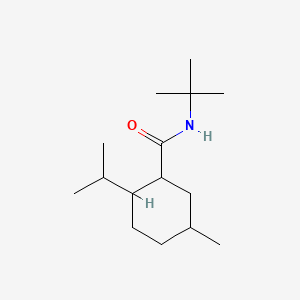
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
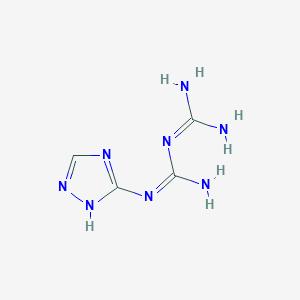
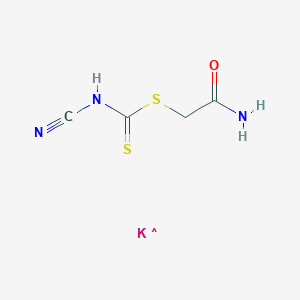

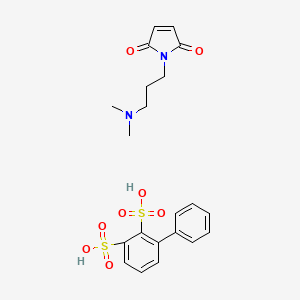
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
